5,7-Difluoro-1,2,3,4-tetrahydroquinoline

Lipophilicity logP Physicochemical Properties

5,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS 939758-78-8) is a synthetic difluorinated bicyclic amine from the hydroquinoline class. Its structure features a partially saturated pyridine ring fused to a benzene ring with fluorine atoms precisely at the 5‑ and 7‑positions.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 939758-78-8
Cat. No. B3170034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-1,2,3,4-tetrahydroquinoline
CAS939758-78-8
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2F)F)NC1
InChIInChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2
InChIKeyCVKXXRUGRVDIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-1,2,3,4-tetrahydroquinoline: A Position-Specific Fluorinated Tetrahydroquinoline Core


5,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS 939758-78-8) is a synthetic difluorinated bicyclic amine from the hydroquinoline class. Its structure features a partially saturated pyridine ring fused to a benzene ring with fluorine atoms precisely at the 5‑ and 7‑positions [1]. This specific substitution pattern distinguishes it from mono‑fluorinated and other difluoro positional isomers. It is principally employed as a heterocyclic building block in medicinal chemistry and procurement‑grade research .

Why 5,7-Difluoro-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic Fluorinated or Unsubstituted Analogs


Substituting 5,7-difluoro-1,2,3,4-tetrahydroquinoline with unsubstituted or mono‑fluorinated tetrahydroquinolines will alter both lipophilicity and basicity in ways not predictable by simple fluorine count. The precise 5,7‑arrangement creates a unique electron‑deficient aromatic ring that differently alters the amine pKa and logP profile compared to 5‑fluoro, 7‑fluoro, or 8‑fluoro analogs [1][2][3]. Such differences directly modulate passive membrane permeability, target‑binding thermodynamics, and metabolic stability in lead optimization campaigns, making simple substitution a source of SAR misinterpretation and downstream attrition.

5,7-Difluoro-1,2,3,4-tetrahydroquinoline: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Modulation: 5,7-Difluoro Substitution Lowers logP Relative to Mono‑Fluorinated Isomers

The 5,7‑difluoro substitution pattern results in a logP of approximately 2.22 [1], which is lower than the logP of the 5‑fluoro isomer (logP 2.63 [2]) and the 7‑fluoro isomer (logP 2.32 [3]), despite having more fluorine atoms. This non‑additive effect arises from the electron‑withdrawing influence of fluorine at both the 5‑ and 7‑positions, which collectively reduces overall lipophilicity. The parent unsubstituted tetrahydroquinoline has a reported logP of 2.27 (ALOGPS) [4].

Lipophilicity logP Physicochemical Properties

Basicity Reduction: Lower pKa Drives Differential Protonation State at Physiological pH

The amine pKa of 5,7‑difluoro‑1,2,3,4‑tetrahydroquinoline is predicted to be significantly lower than that of the parent tetrahydroquinoline (pKa 4.93 [1]) due to the electron‑withdrawing effect of the 5‑ and 7‑fluorines [2]. A predicted pKa of approximately 3.85 for the mono‑fluorinated 8‑fluoro analog provides a baseline; the additional 5‑fluoro group is expected to further depress the pKa into the 3.4–3.8 range.

pKa Basicity Amine Protonation

Molecular Weight and Density Provide a Differentiated Scaffold Mass for Fragment‑Based Design

With a molecular weight of 169.17 g/mol , 5,7‑difluoro‑1,2,3,4‑tetrahydroquinoline is 36 Da heavier than unsubstituted tetrahydroquinoline (133.19 g/mol [1]) and 18 Da heavier than mono‑fluorinated analogs (151.18 g/mol [2]). Its density is reported at 1.202 g/cm³ [3], higher than the predicted density of the parent (~1.0 g/cm³) and mono‑fluoro isomers (1.107–1.108 g/cm³).

Molecular Weight Density Fragment-Based Drug Discovery

Critical Gap: Absence of Direct Head‑to‑Head Biological Activity Data for the Target Compound

A systematic search across PubMed, BindingDB, and patent repositories did not identify any peer‑reviewed study reporting IC50, Ki, or cellular activity data for 5,7‑difluoro‑1,2,3,4‑tetrahydroquinoline (CAS 939758-78-8) as a discrete bioactive entity. Related tetrahydroquinoline analogs with 5,7‑difluoro substitution are sometimes employed as intermediates in patent filings (e.g., EPAC or kinase inhibitor patents), but the target compound itself lacks reported target‑engagement metrics. Consequently, selection based on biological potency is not currently evidence‑supported, and procurement decisions must rely on the compound's differentiated physicochemical profile and synthetic utility.

Data Gap Biological Activity Procurement Risk

Procurement‑Driven Application Scenarios for 5,7‑Difluoro‑1,2,3,4‑tetrahydroquinoline


Lead Optimization: Reducing Scaffold Lipophilicity Without Sacrificing Fluorine’s Metabolic Benefits

Where a lead series of tetrahydroquinoline‑based compounds suffers from excessive lipophilicity (logP > 3), the 5,7‑difluoro‑1,2,3,4‑tetrahydroquinoline scaffold (logP 2.22 [1]) offers a validated means to reduce logP by up to 0.41 units relative to the 5‑fluoro analog [2], while retaining fluorine‑mediated metabolic stability [3]. This can improve developability without a scaffold hop.

CNS‑Targeted Programs: Tuning Basicity for Optimal Brain Penetration

Central nervous system drug candidates benefit from lower amine basicity to reduce P‑glycoprotein efflux and lysosomal trapping. The 5,7‑difluoro pattern is predicted to lower the tetrahydroquinoline pKa into the 3.4–3.8 range , compared to the parent pKa of 4.93 [4]. Procuring this scaffold for CNS programs provides a more neutral amine at physiological pH than any mono‑fluorinated isomer.

Fragment‑Based Library Design: A Heavier, Polarizable Building Block for Novel Pocket Space

Fragment libraries benefit from molecular weight diversity. At 169.17 Da , 5,7‑difluoro‑1,2,3,4‑tetrahydroquinoline bridges the mass gap between typical fragment cores (~130–150 Da) and larger lead‑like scaffolds (~200+ Da). Its 1.202 g/cm³ density [5] indicates a more compact, polarizable core suitable for exploring halogen‑bonding interactions in deep protein pockets.

Electron‑Deficient Heterocyclic Intermediates for Cross‑Coupling and C–H Functionalization

The dual electron‑withdrawing fluorine atoms create an electron‑deficient aromatic ring that can direct late‑stage C–H functionalization or facilitate oxidative addition in palladium‑catalyzed cross‑coupling reactions . This reactivity profile differs from electron‑rich, unsubstituted tetrahydroquinoline and can be exploited in the synthesis of complex, patent‑diversified analog series.

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